molecular formula C9H18ClO4P B8676083 Dimethyl (1-chloro-2-oxoheptyl)phosphonate CAS No. 106026-71-5

Dimethyl (1-chloro-2-oxoheptyl)phosphonate

Cat. No.: B8676083
CAS No.: 106026-71-5
M. Wt: 256.66 g/mol
InChI Key: JIPIADXWOKXFPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl (1-chloro-2-oxoheptyl)phosphonate is a useful research compound. Its molecular formula is C9H18ClO4P and its molecular weight is 256.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

106026-71-5

Molecular Formula

C9H18ClO4P

Molecular Weight

256.66 g/mol

IUPAC Name

1-chloro-1-dimethoxyphosphorylheptan-2-one

InChI

InChI=1S/C9H18ClO4P/c1-4-5-6-7-8(11)9(10)15(12,13-2)14-3/h9H,4-7H2,1-3H3

InChI Key

JIPIADXWOKXFPP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C(P(=O)(OC)OC)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under argon gas atmosphere, 60% sodium hydride (1.8 g, 45.0 mmol) was suspended in anhydrous DME (10 ml) and under ice-cooling, to the suspension was added dimethyl(2-oxoheptyl)phosphonate (5.0 g, 22.5 mmol) dissolved in anhydrous DME (40 ml) and the mixture was stirred at the same conditions for 30 minutes. To the mixture was added N-chlorosuccinimide (3.0 g, 22.5 mmol) and the mixture was stirred at room temperature for 2 hours. To the reaction mixture was then added a saturated aqueous ammonium chloride solution and the reaction mixture was extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate and the solvent was evaporated under reduced pressure. The obtained residue was purified through silica gel column chromatography and further evaporated under reduced pressure to obtain dimethyl(1-chloro-2-oxoheptyl)phosphonate (4.4 g, 76%).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.